6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
12-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3S/c1-12-9-25(10-13(2)30-12)18(28)7-16-11-31-21-24-19-17(20(29)26(16)21)8-23-27(19)15-5-3-14(22)4-6-15/h3-6,8,12-13,16H,7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPLPJWOJVSQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one represents a novel class of thiazolo-pyrimidine derivatives that have garnered attention due to their potential biological activities, particularly as kinase inhibitors and in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The structural complexity of this compound includes a thiazolo-pyrimidine core linked to a morpholino group and a fluorophenyl substituent. This unique configuration is believed to contribute to its biological activity.
Research indicates that compounds similar to this structure often act as kinase inhibitors , targeting specific pathways involved in cell proliferation and survival. The presence of the 4-fluorophenyl moiety enhances interactions with biological targets, potentially increasing potency and selectivity.
Anticancer Activity
Recent studies have evaluated the anticancer properties of thiazolo-pyrimidine derivatives. For instance, derivatives exhibiting similar structures have been tested against various cancer cell lines. The results indicated that these compounds can induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : Compounds were shown to cause G1 or G2/M phase arrest in treated cells.
- Apoptosis Induction : Increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins were observed.
In vitro studies demonstrated that these compounds exhibit significant cytotoxicity against human cancer cell lines such as U937 (human histocytic lymphoma) and MDA-MB-231 (breast cancer) with IC50 values ranging from 10 to 50 µM .
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases involved in oncogenic signaling pathways. For example:
- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Compounds similar to this one have demonstrated the ability to inhibit key enzymes in this pathway, leading to reduced cell viability.
- Selectivity : Studies suggest that the compound exhibits selectivity against certain kinases while sparing others, which is essential for minimizing side effects during therapy .
Case Studies
- Study on U937 Cell Line : A derivative with structural similarities showed an IC50 of 35 µM against U937 cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
- In Vivo Efficacy : In animal models, administration of similar thiazolo-pyrimidine derivatives resulted in significant tumor reduction compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | U937 | 35 | Apoptosis via mitochondrial pathway |
| Kinase Inhibition | PI3K/Akt | 20 | Inhibition of signaling pathway |
| Antiproliferative | MDA-MB-231 | 40 | Cell cycle arrest |
Scientific Research Applications
Biological Activities
Anticancer Activity:
Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been shown to have significant cytotoxic effects against breast cancer and leukemia cell lines.
Kinase Inhibition:
The compound acts as a kinase inhibitor, targeting specific pathways involved in cancer progression. It has been identified as a potent inhibitor of certain kinases that are crucial for tumor growth and metastasis. This mechanism of action positions it as a candidate for further development in targeted cancer therapies.
Antimicrobial Properties:
Preliminary studies suggest that the compound also possesses antimicrobial activity against a range of bacterial strains. Its efficacy against resistant strains makes it a potential candidate for developing new antibiotics.
Case Studies
-
Anticancer Efficacy:
A study published in Molecules demonstrated the structure-activity relationship of similar compounds and highlighted the effectiveness of derivatives in inhibiting cancer cell proliferation. The findings indicated that modifications to the pyrazolo-thiazole core can enhance anticancer activity . -
Kinase Inhibition:
Another research article focused on the design and synthesis of related compounds that function as kinase inhibitors. The study provided insights into the binding interactions between these compounds and their target kinases, emphasizing the potential of similar structures in therapeutic applications . -
Antimicrobial Activity:
A recent investigation into novel derivatives showed improved antimicrobial activity when treated with specific bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting that modifications to the compound could enhance its efficacy .
Comparative Data Table
| Property | 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one | Similar Compounds |
|---|---|---|
| Anticancer Activity | Induces apoptosis in multiple cancer cell lines | Varies by structure |
| Kinase Inhibition | Potent inhibitor of specific kinases | Varies by target |
| Antimicrobial Activity | Effective against resistant bacterial strains | Varies by derivative |
Chemical Reactions Analysis
Cyclization Reactions
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine derivatives often form through intramolecular cyclization of intermediates containing hydrazine and carbonyl groups. For example:
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Hydrazine-aldehyde-malononitrile condensation : This three-component reaction generates the pyrazolo-pyrimidine skeleton .
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Thiazole ring formation : A thiazole ring may be introduced via sulfur-containing reagents (e.g., thiourea) or through subsequent cyclization .
Key reagents :
Prodrug Formation
Pyrazolo[3,4-d]pyrimidine derivatives are often converted into prodrugs to enhance solubility. This may involve esterification or protective group chemistry :
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Esterification : Reaction with acetic anhydride or similar reagents to form ester prodrugs .
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Hydrolysis : Prodrugs may hydrolyze under physiological conditions to regenerate the active compound .
Reaction Conditions and Challenges
Challenges :
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Control of regioselectivity : Ensuring correct cyclization to form the thiazolo[3,2-a]pyrimidine ring .
-
Stability of intermediates : Some intermediates (e.g., hydrazones) may be unstable under standard conditions .
Hydrolysis
The compound’s oxoethyl group may undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides, depending on the reaction environment .
Nucleophilic Substitution
The 2,6-dimethylmorpholino group could participate in substitution reactions if activated (e.g., via halogenation).
Antimicrobial/Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial and anticancer properties, likely influenced by their ability to interact with biological targets such as kinases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Analogues
Pyrazolo-Thiazolo-Pyrimidine Derivatives
Compounds sharing the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one core but differing in substituents include:
Functional Group Analogues
Morpholino-Containing Compounds
The 2,6-dimethylmorpholino group in the target compound is rare in pyrazolo-pyrimidine derivatives. Comparable morpholino-modified compounds include:
- 6-(2-Morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one: Differs by lacking the 2,6-dimethyl modification and fluorophenyl group, which may reduce metabolic stability .
Fluorinated Aromatic Derivatives
Pharmacological Potential (Theoretical Insights)
While explicit activity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- Enhanced Solubility: The morpholino group may improve aqueous solubility compared to purely aromatic analogues .
- Target Selectivity : Fluorination at the phenyl group could enhance binding to hydrophobic kinase pockets, as seen in kinase inhibitors like imatinib .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization and functional group modifications. For example, polyphosphoric acid (PPA) at 140°C for 2 hours is critical for cyclizing pyrazolo-thiazolo-pyrimidine intermediates, as seen in analogous compounds . Yield optimization requires precise control of stoichiometry (e.g., 2.46 mmol precursor/20 g PPA ratio) and neutralization with 10% NaOH to isolate the product. Contaminants like unreacted morpholino derivatives can be minimized via HPLC purification with a C18 column and acetonitrile/water gradient.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (e.g., 4-fluorophenyl group) and morpholino methyl groups (δ 1.2–1.4 ppm for CH3).
- HRMS : Confirm molecular weight (expected [M+H]+ ~500–550 Da) and fragmentation patterns.
- HPLC-PDA : Monitor purity (>95%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .
Q. How can computational methods predict the compound’s solubility and stability under physiological conditions?
- Methodological Answer : Use tools like Schrödinger’s QikProp to calculate logP (lipophilicity) and pKa. For stability, simulate hydrolysis of the 2-oxoethyl group at pH 7.4 via molecular dynamics (MD) in explicit solvent (e.g., GROMACS). Compare results with experimental data from accelerated stability studies (40°C/75% RH for 30 days) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazolo-thiazolo-pyrimidines?
- Methodological Answer : Discrepancies in IC50 values (e.g., anticancer vs. antimicrobial assays) may arise from assay conditions. Standardize protocols:
- MTT assay (Mosmann, 1983): Use MCF-7 cells (72-hour exposure, 10% FBS) with positive controls (e.g., doxorubicin) .
- MIC testing : Follow CLSI guidelines for bacterial strains (e.g., S. aureus ATCC 25923) .
Cross-validate using orthogonal assays (e.g., fluorescence-based ATP detection) and SAR analysis of substituents (e.g., fluorophenyl vs. chlorophenyl analogs) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?
- Methodological Answer :
- Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., 3-CF3) to enhance target binding .
- Side-chain optimization : Introduce polar groups (e.g., hydroxymethyl) to the morpholino ring to improve solubility without compromising kinase selectivity .
- In silico docking : Use AutoDock Vina to model interactions with DAPK1 or CDK2, prioritizing derivatives with ΔG < -9 kcal/mol .
Q. What experimental designs are suitable for evaluating the compound’s environmental impact and metabolic fate?
- Methodological Answer :
- Ecotoxicology : Follow OECD Test No. 201 (algae growth inhibition) and 211 (daphnia reproduction) .
- Metabolite profiling : Incubate with rat liver microsomes (RLM) and analyze via LC-QTOF-MS. Key Phase I metabolites may include hydroxylation at the morpholino ring or thiazolo-pyrimidine cleavage .
- Field studies : Use randomized block designs with split plots (e.g., rootstocks vs. soil types) to assess phytotoxicity in non-target organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
